(E)-1-(3-furyl)-3-(4-methoxyphenyl)-2-propen-1-one
Overview
Description
(E)-1-(3-furyl)-3-(4-methoxyphenyl)-2-propen-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties. This particular compound features a furan ring and a methoxy-substituted phenyl ring, contributing to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-furyl)-3-(4-methoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-furyl aldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-furyl)-3-(4-methoxyphenyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The furan and phenyl rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Exhibits antimicrobial, antifungal, and antioxidant properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for pharmaceuticals.
Mechanism of Action
The biological activity of (E)-1-(3-furyl)-3-(4-methoxyphenyl)-2-propen-1-one is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its anticancer and anti-inflammatory effects, where it can induce apoptosis and reduce inflammation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3-furyl)-3-phenyl-2-propen-1-one: Lacks the methoxy group, resulting in different biological activities.
(E)-1-(2-furyl)-3-(4-methoxyphenyl)-2-propen-1-one: The position of the furan ring is different, affecting its reactivity and biological properties.
(E)-1-(3-furyl)-3-(4-hydroxyphenyl)-2-propen-1-one: The hydroxyl group introduces additional hydrogen bonding capabilities, altering its interactions with biological targets.
Uniqueness
The presence of both the furan ring and the methoxy-substituted phenyl ring in (E)-1-(3-furyl)-3-(4-methoxyphenyl)-2-propen-1-one contributes to its unique chemical reactivity and biological activity. The methoxy group enhances its lipophilicity, improving its ability to interact with lipid membranes and cellular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(E)-1-(3-furyl)-3-(4-methoxyphenyl)-2-propen-1-one, a member of the chalcone family, is notable for its diverse biological activities. This compound features a furan ring and a methoxy-substituted phenyl group, contributing to its unique chemical properties and pharmacological potential. This article provides an in-depth examination of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Overview of Chalcones
Chalcones are characterized by an α,β-unsaturated carbonyl system that is crucial for their biological activities. They are known for their potential in medicinal chemistry, exhibiting a wide range of effects including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Antioxidant : Capable of scavenging free radicals.
- Anticancer : Inhibiting the proliferation of cancer cells.
- Anti-inflammatory : Reducing inflammation in various models.
The biological activity of this compound primarily arises from its ability to interact with cellular targets through its electrophilic nature. The α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to:
- Enzyme Inhibition : Disruption of key enzymatic functions.
- Induction of Apoptosis : Triggering programmed cell death in cancerous cells.
- Modulation of Signaling Pathways : Altering pathways involved in inflammation and cell growth.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, demonstrating:
- Cytotoxicity : The compound showed IC₅₀ values ranging from 10 to 30 μM against breast cancer cell lines (MDA-MB-231 and 4T1) .
- Mechanistic Insights : The compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against several pathogens:
- Bacterial Strains : Exhibits notable activity against Gram-positive and Gram-negative bacteria.
- Fungal Strains : Demonstrated effectiveness against common fungal infections .
Antioxidant Activity
In addition to its anticancer and antimicrobial effects, this compound possesses antioxidant properties:
- Free Radical Scavenging : Capable of neutralizing free radicals, which contributes to its protective effects against oxidative stress .
Comparative Studies with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
(E)-1-(3-furyl)-3-phenyl-2-propen-1-one | Lacks methoxy group | Reduced anticancer activity |
(E)-1-(2-furyl)-3-(4-methoxyphenyl)-2-propen-1-one | Different furan position | Altered reactivity |
(E)-1-(3-furyl)-3-(4-hydroxyphenyl)-2-propen-1-one | Hydroxyl group present | Enhanced hydrogen bonding |
The presence of the methoxy group in this compound significantly enhances its lipophilicity and biological interactions compared to other chalcones.
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Breast Cancer Study : In vitro analysis revealed that the compound inhibited cell proliferation and induced apoptosis in MDA-MB-231 cells through caspase activation .
- Antimicrobial Efficacy Study : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications .
Properties
IUPAC Name |
(E)-1-(furan-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-13-5-2-11(3-6-13)4-7-14(15)12-8-9-17-10-12/h2-10H,1H3/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIQXFYTSDVDTE-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=COC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=COC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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